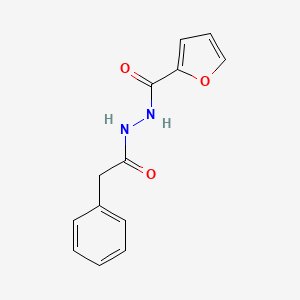

N'-(2-苯基乙酰基)-2-呋喃酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(2-phenylacetyl)-2-furohydrazide is a chemical compound that belongs to a broader class of compounds known for their potential biological activities. This category includes various derivatives synthesized for exploring their antibacterial, anticancer, and other therapeutic effects. These compounds are characterized by their molecular structure, which incorporates a furohydrazide moiety, and are of interest due to their promising pharmacological profiles.

Synthesis Analysis

The synthesis of N'-(2-phenylacetyl)-2-furohydrazide and its derivatives involves several key steps, typically starting with the acylation of furan-containing compounds or the condensation reactions of appropriate hydrazides and acetyl derivatives. For example, compounds within this class have been synthesized through reactions involving acryloyl chloride or by base-catalyzed dehydrochlorination of chloro-substituted precursors, leading to various substituted 2-pyrazoline derivatives and their analogs (Shawali et al., 1990).

Molecular Structure Analysis

The molecular structure of these compounds, determined through techniques like X-ray diffraction and NMR spectroscopy, reveals significant details about their conformation and bonding. For instance, the molecule of (E)-N'-(1-(Thiophen-2-yl)ethylidene)benzohydrazide, a related compound, demonstrates classical intermolecular hydrogen bonds and weak C—H⋯O interactions, indicating the potential for similar bonding patterns in N'-(2-phenylacetyl)-2-furohydrazide derivatives (Shan et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloaddition, which leads to the formation of pyrazoline derivatives. Their reactivity is often explored in the context of synthesizing biologically active molecules. The base-induced decomposition and cyclization behaviors also reflect their chemical versatility and potential for generating a wide range of derivatives with varied biological activities (Ito et al., 1982).

科学研究应用

钴(III)催化的合成

开发用于从简单原料组装杂环的实用简单且成本效益的途径对于制药、农用化学品和材料研究至关重要。一项研究讨论了开发一种新的空气稳定的阳离子Co(III)催化剂,用于通过C-H键加成到醛,然后进行原位环化和芳构化,来收敛一步台式合成N-芳基-2H-吲唑和呋喃。该合成展示了以前未应用于Co(III)催化的C-H键官能化的导向基团的使用,包括呋喃的合成,它突出了Co(III)催化的烯基C-H键官能化的第一个示例 (Hummel & Ellman, 2014)。

缓蚀

羟基苯基酰肼,包括与N'-(2-苯基乙酰基)-2-呋喃酰肼结构相似的化合物,已被研究其作为缓蚀剂的作用。一项实验和理论研究提出了环境友好的缓蚀剂的合成,并研究了它们在酸性介质中对低碳钢腐蚀的保护能力。这些缓蚀剂表现出显着的耐腐蚀性,突出了它们在工业防腐中的潜在应用 (Singh et al., 2021)。

抗菌和抗癌评估

合成了一系列苯甲酰肼衍生物,包括类似于N'-(2-苯基乙酰基)-2-呋喃酰肼的结构,并筛选了它们的抗菌和抗癌潜力。这些化合物显示出有希望的抗菌和抗癌活性,表明它们作为开发新治疗剂的先导的潜力。QSAR研究进一步深入了解了有助于其生物活性的结构特征,表明电子和拓扑参数的重要性 (Kumar et al., 2015)。

合成和环加成反应

已探索了N-芳基-2-呋喃酰肼基氯化物的合成和环加成反应,这些化合物与N'-(2-苯基乙酰基)-2-呋喃酰肼有关。这些前体可用于合成不同取代的3-(2-呋喃基)-2-吡唑啉衍生物及其吡唑及其类似物。此类研究有助于开发新的合成方法和探索新的化学空间 (Shawali et al., 1990)。

镧系元素识别

研究了N'-(1-吡啶-2-基亚甲基)-2-呋喃酰肼与金属离子的络合及其在Ho3+电位膜传感器中用于测定药物制剂中的特拉唑嗪。本研究展示了N'-(2-苯基乙酰基)-2-呋喃酰肼类似物在开发用于生物医学应用的选择性传感器的潜力 (Ganjali et al., 2009)。

安全和危害

属性

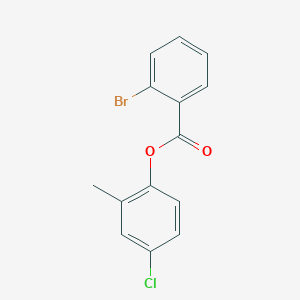

IUPAC Name |

N'-(2-phenylacetyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHNCFEERPEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)